7-Bromotridecane
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Overview
Description
7-Bromotridecane, also known as tridecyl bromide, is an organic compound with the molecular formula C13H27Br. It is a member of the bromoalkane family, characterized by the presence of a bromine atom attached to a long carbon chain. This compound is primarily used in organic synthesis and various industrial applications due to its reactivity and ability to introduce a bromine atom into other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Bromotridecane can be synthesized through several methods. One common approach involves the free-radical addition of hydrogen bromide to tridecene. This reaction typically requires the presence of a radical initiator, such as peroxides, and is conducted under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, this compound is often produced by treating tridecanol with hydrobromic acid in the presence of sulfuric acid. This method is efficient and yields high-purity this compound. The reaction can be represented as follows:
CH3(CH2)12OH+HBr→CH3(CH2)12Br+H2O
This process is typically carried out at elevated temperatures to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 7-Bromotridecane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
Substitution: Tridecanol.
Elimination: Tridecene.
Oxidation: Tridecanoic acid or tridecanal.
Scientific Research Applications
7-Bromotridecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Bromotridecane primarily involves its ability to act as an alkylating agentThis reactivity is exploited in organic synthesis to modify the properties of target molecules, such as increasing their hydrophobicity or altering their biological activity .
Comparison with Similar Compounds
1-Bromododecane (C12H25Br): Similar in structure but with one less carbon atom.
1-Bromotetradecane (C14H29Br): Contains one additional carbon atom compared to 7-Bromotridecane.
Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where a moderate chain length is desired, such as in the synthesis of certain pharmaceuticals and specialty chemicals .
Properties
CAS No. |
61539-84-2 |
---|---|
Molecular Formula |
C13H27Br |
Molecular Weight |
263.26 g/mol |
IUPAC Name |
7-bromotridecane |
InChI |
InChI=1S/C13H27Br/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13H,3-12H2,1-2H3 |
InChI Key |
OXARGPFODPTIHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CCCCCC)Br |
Origin of Product |
United States |
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